molecular formula C11H16ClN B11903321 4-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

4-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B11903321
M. Wt: 197.70 g/mol
InChI Key: TUWPASGLDCEXHJ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted isoquinoline compounds .

Mechanism of Action

The mechanism of action of 4-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it acts as a dopamine D2 receptor antagonist, which can influence neurotransmitter activity in the brain . Additionally, it inhibits adenylate cyclase activity, affecting cyclic AMP levels and related signaling pathways .

Comparison with Similar Compounds

4-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific ethyl substitution, which can influence its biological activity and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

4-ethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride

InChI

InChI=1S/C11H15N.ClH/c1-2-9-7-12-8-10-5-3-4-6-11(9)10;/h3-6,9,12H,2,7-8H2,1H3;1H

InChI Key

TUWPASGLDCEXHJ-UHFFFAOYSA-N

Canonical SMILES

CCC1CNCC2=CC=CC=C12.Cl

Origin of Product

United States

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